TCTA Exhibits 2.3× Higher Hole Mobility Than NPB Due to Reduced Trap Density
In a direct head-to-head comparison using hole-only devices, TCTA demonstrated significantly higher hole mobility than NPB. Analysis of current density–voltage characteristics revealed that TCTA possesses a lower trap density and a shallower characteristic trap depth, directly contributing to its superior charge transport capability [1].
| Evidence Dimension | Hole mobility (μh) |
|---|---|
| Target Compound Data | (1.9 ± 0.1) × 10⁻⁴ cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | NPB: (8.1 ± 0.5) × 10⁻⁵ cm² V⁻¹ s⁻¹ |
| Quantified Difference | 2.3× higher mobility for TCTA |
| Conditions | Hole-only devices (ITO/MoO₃/organic/MoO₃/Al), J–V characteristics measured at room temperature. |
Why This Matters
Higher hole mobility directly translates to lower driving voltage and reduced resistive heating in OLED devices, enabling more energy-efficient displays.
- [1] Qiao, X.-F.; Chen, J.-S.; Ma, D.-G. Comparative Study on Hole Transport in N,N′-bis(naphthalen-1-yl)-N,N′-bis(pheny) Benzidine and 4,4′,4″-tri(N-carbazolyl)triphenylamine. Chinese Physics Letters, 2010, 27, 088504. View Source
